Bienvenue dans la boutique en ligne BenchChem!

Shoyuflavone C

Histidine decarboxylase inhibition Anti-allergy Anti-inflammatory

Shoyuflavone C (CAS 194664-54-5) is a tartaric acid‑ether conjugate of 8‑hydroxygenistein belonging to the isoflavone class. It is a low‑molecular‑weight (418.3 Da) secondary metabolite produced enzymatically from genistein and (±)-trans‑epoxysuccinic acid by Aspergillus fungi during fermented soy sauce (shoyu) production.

Molecular Formula C19H14O11
Molecular Weight 418.3 g/mol
CAS No. 194664-54-5
Cat. No. B1244537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShoyuflavone C
CAS194664-54-5
Synonymsshoyuflavone C
shoyuflavone-C
Molecular FormulaC19H14O11
Molecular Weight418.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C(=CC(=C3O)OC(C(C(=O)O)O)C(=O)O)O)O
InChIInChI=1S/C19H14O11/c20-8-3-1-7(2-4-8)9-6-29-16-12(13(9)22)10(21)5-11(14(16)23)30-17(19(27)28)15(24)18(25)26/h1-6,15,17,20-21,23-24H,(H,25,26)(H,27,28)
InChIKeyDGJSSBCAHRQASY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shoyuflavone C (CAS 194664-54-5) – Structural Identity, Natural Occurrence, and Selection Rationale


Shoyuflavone C (CAS 194664-54-5) is a tartaric acid‑ether conjugate of 8‑hydroxygenistein belonging to the isoflavone class. It is a low‑molecular‑weight (418.3 Da) secondary metabolite produced enzymatically from genistein and (±)-trans‑epoxysuccinic acid by Aspergillus fungi during fermented soy sauce (shoyu) production [1]. Unlike common soy isoflavones such as genistein and daidzein, Shoyuflavone C is not present in raw soybeans; its occurrence is strictly fermentation‑dependent, making it a process‑specific marker compound [2]. The molecule has been identified in fermented soy sauce and in Nymphaea nouchali flower extract, where it contributes to tyrosinase‑inhibitory activity [3].

Why Shoyuflavone C Cannot Be Replaced by Genistein, Daidzein, or Other Soy Isoflavones


Shoyuflavone C differs fundamentally from common soy isoflavones by the presence of a tartaric acid moiety linked via an ether bond to the 7‑position of the 8‑hydroxygenistein core [1]. This structural modification introduces additional hydroxyl and carboxyl groups that alter polarity, hydrogen‑bonding capacity, and enzyme‑interaction surfaces relative to genistein (MW 270.2) or daidzein (MW 254.2). Within the shoyuflavone series, Shoyuflavone C (MW 418.3) carries an extra phenolic hydroxyl at the 8‑position compared to Shoyuflavone B (MW 402.3) and both an 8‑hydroxyl and an additional hydroxyl on the tartaric acid moiety relative to Shoyuflavone A (MW 386.3) [2]. These structural distinctions translate into differential histidine decarboxylase (HDC) inhibitory potency, where Shoyuflavones B and C were demonstrated to be more potent inhibitors than the reference flavonoid (+)-catechin in a head‑to‑head in vitro assay [3]. Consequently, substituting Shoyuflavone C with a generic isoflavone or even a different shoyuflavone congener would alter the biological readout in HDC‑related studies.

Quantitative Differentiation Evidence for Shoyuflavone C Against Closest Analogs


Histidine Decarboxylase (HDC) Inhibitory Potency: Shoyuflavone C vs. (+)-Catechin

In the only published head-to-head comparison of purified shoyuflavones against a reference inhibitor, Shoyuflavones B and C were found to be more potent inhibitors of histidine decarboxylase (HDC) from mouse mastocytoma P-815 cells than (+)-catechin [1]. The study measured histamine produced by HDC using a HPLC method with pre-column DABITC derivatization. While the original publication reports the rank-order result qualitatively ("more potent inhibitors than (+)-catechin"), exact IC₅₀ values for the individual shoyuflavone congeners were not tabulated in the publicly available abstract or accessible sections [1]. Users should note that this evidence establishes a clear potency advantage for Shoyuflavone C over (+)-catechin but lacks the numerical IC₅₀ data required for precise potency comparisons between Shoyuflavone C and its closest congeners (Shoyuflavone A and B).

Histidine decarboxylase inhibition Anti-allergy Anti-inflammatory

Structural Basis for Differential Activity: 8‑Hydroxylation Distinguishes Shoyuflavone C from Shoyuflavone B

Shoyuflavone C (C₁₉H₁₄O₁₁; MW 418.3) is the 8‑hydroxylated tartaric acid ether of genistein, whereas Shoyuflavone B (C₁₉H₁₄O₁₀; MW 402.3) is the corresponding conjugate of genistein without the 8‑hydroxyl group [1]. The additional 8‑OH in Shoyuflavone C introduces an ortho‑dihydroxy (catechol) motif on the A‑ring that is absent in Shoyuflavone B and Shoyuflavone A (daidzein conjugate, MW 386.3) [2]. In the broader isoflavone literature, ortho‑dihydroxy substitution patterns have been consistently associated with enhanced radical‑scavenging capacity and stronger enzyme inhibition compared to mono‑hydroxy analogs [3]. Although no direct comparative antioxidant or enzyme‑inhibition data exist for the Shoyuflavone C vs. Shoyuflavone B pair, the presence of the 8‑OH group provides a plausible structural basis for differential biological performance.

Structure-activity relationship Isoflavone conjugation Molecular recognition

Fermentation‑Specific Formation: Shoyuflavone C as a Process Marker vs. Plant‑Derived Isoflavones

Shoyuflavone C is not a native soybean metabolite; it is formed exclusively during fermentation through the enzymatic conjugation of genistein with (±)-trans‑epoxysuccinic acid, a metabolite produced by Aspergillus oryzae, A. sojae, and A. tamarii [1]. Epoxysuccinic acid was not detected in raw soybeans or wheat, confirming that Shoyuflavone C biosynthesis is entirely fermentation‑dependent [2]. In contrast, genistein and daidzein are abundant in unfermented soy materials. This qualitative difference makes Shoyuflavone C a specific indicator of Aspergillus‑mediated fermentation, whereas genistein cannot distinguish between fermented and non‑fermented soy products.

Fermentation marker Soy sauce authenticity Process quality control

Tyrosinase Inhibition by Shoyuflavone C‑Containing Extract: Contextual Evidence for Melanogenesis Research

An ethyl acetate fraction of Nymphaea nouchali flower extract (NNFE), confirmed by paper spray ionization mass spectrometry to contain Shoyuflavone C among seven flavonoids, inhibited mushroom tyrosinase monophenolase activity by 94.90 ± 0.003% and diphenolase activity by 93.034 ± 0.003% at 100 µg/mL [1]. The same extract suppressed cellular tyrosinase activity and melanin synthesis in melan‑a cells and in HRM2 hairless mice in vivo [1]. However, these inhibition values reflect the whole extract, not purified Shoyuflavone C. The contribution of Shoyuflavone C to the observed activity relative to co‑occurring flavonoids (e.g., kaempferol derivatives, spermidine alkaloids) has not been deconvoluted.

Tyrosinase inhibition Melanogenesis Hyperpigmentation

Absence of ChEMBL‑Reported Bioactivity: A Procurement Consideration vs. Well‑Characterized Isoflavones

As of the latest ChEMBL release (ChEMBL 20), Shoyuflavone C has no reported bioactivity data in the database, and no clinical trial involvement has been recorded [1]. In contrast, genistein has extensive ChEMBL annotations with IC₅₀ values across hundreds of targets. This data sparsity means that Shoyuflavone C represents a relatively unexplored chemical space within the isoflavone class, which may be advantageous for discovery programs seeking novel chemotypes, but presents a risk for projects requiring well‑validated tool compounds with established target engagement profiles.

Bioactivity database Screening library selection Novelty

Where Shoyuflavone C Provides the Strongest Scientific and Industrial Fit


Histidine Decarboxylase (HDC) Inhibitor Screening for Anti‑Allergy Lead Discovery

Shoyuflavone C is the appropriate selection for laboratories conducting HDC inhibition assays because it belongs to the shoyuflavone sub‑group (B and C) that demonstrated superior potency over (+)-catechin in the only published head‑to‑head comparison [1]. Researchers should include Shoyuflavones A and B as internal comparators to resolve the contribution of the 8‑hydroxyl group to HDC inhibitory activity. The compound's fermentation‑specific origin [2] also makes it relevant for studying the anti‑allergic properties of fermented soy foods. However, the absence of published IC₅₀ values for the purified compound means that users must independently determine quantitative potency parameters in their own assay systems.

Fermented Soy Sauce Authenticity and Quality Control Marker

Because Shoyuflavone C is produced exclusively by Aspergillus fungi during fermentation and is absent in raw soybeans and wheat [1], it serves as a definitive chemical marker for verifying authentic fermentation in soy sauce production. HPLC‑based quantification of Shoyuflavone C, in combination with Shoyuflavones A and B, can differentiate traditionally fermented shoyu from acid‑hydrolyzed or blended soy sauces [2]. This application leverages the compound's unique biosynthesis pathway and is independent of its bioactivity profile.

Structure‑Activity Relationship (SAR) Studies on Tartaric Acid‑Conjugated Isoflavones

Shoyuflavone C is the most highly hydroxylated member of the shoyuflavone series, bearing both an 8‑OH on the isoflavone A‑ring (absent in Shoyuflavone B) and a hydroxylated tartaric acid moiety (differing from Shoyuflavone A) [1]. This makes it a key compound for SAR campaigns aimed at understanding how incremental hydroxylation affects solubility, hydrogen‑bonding, metal‑chelating capacity, and enzyme‑inhibitory interactions within the isoflavone chemical space. Procurement of all three congeners (A, B, C) is recommended for systematic SAR studies.

Natural Product Library Enrichment for Melanogenesis Research (with Caution)

Shoyuflavone C has been detected in a Nymphaea nouchali extract that potently inhibits tyrosinase and melanogenesis in vitro and in vivo [1]. It may be considered for inclusion in natural product screening libraries targeting hyperpigmentation. However, because the published inhibition data derive from the whole extract rather than the isolated compound, users must conduct follow‑up assays with purified Shoyuflavone C to establish its individual contribution before attributing anti‑melanogenic activity. This scenario highlights the compound's potential while underscoring the current evidence gap.

Quote Request

Request a Quote for Shoyuflavone C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.